molecular formula C23H25N5O3S B11232003 N-(2,5-dimethylphenyl)-2-({4-methyl-5-[1-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)ethyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide

N-(2,5-dimethylphenyl)-2-({4-methyl-5-[1-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)ethyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide

Cat. No.: B11232003
M. Wt: 451.5 g/mol
InChI Key: PBTJAWRCWZFOAF-UHFFFAOYSA-N
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Description

N-(2,5-DIMETHYLPHENYL)-2-({4-METHYL-5-[1-(3-OXO-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-4-YL)ETHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of aromatic rings, triazole, and benzoxazine moieties, which contribute to its diverse chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-DIMETHYLPHENYL)-2-({4-METHYL-5-[1-(3-OXO-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-4-YL)ETHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the core benzoxazine structure, followed by the introduction of the triazole ring through cyclization reactions. The final steps involve the attachment of the dimethylphenyl and acetyl groups under controlled conditions, often using catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to minimize costs and maximize efficiency. This includes the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. The choice of reagents, solvents, and catalysts is crucial to ensure the process is environmentally friendly and economically viable.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-DIMETHYLPHENYL)-2-({4-METHYL-5-[1-(3-OXO-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-4-YL)ETHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the benzoxazine moiety.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings and triazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under specific conditions (e.g., temperature, solvent).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(2,5-DIMETHYLPHENYL)-2-({4-METHYL-5-[1-(3-OXO-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-4-YL)ETHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2,5-DIMETHYLPHENYL)-2-({4-METHYL-5-[1-(3-OXO-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-4-YL)ETHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE involves interactions with specific molecular targets and pathways. The compound’s triazole and benzoxazine moieties may interact with enzymes or receptors, modulating their activity. These interactions can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    N-(2,5-DIMETHYLPHENYL)-2-({4-METHYL-5-[1-(3-OXO-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-4-YL)ETHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE: shares similarities with other compounds containing triazole and benzoxazine rings, such as:

Uniqueness

The uniqueness of N-(2,5-DIMETHYLPHENYL)-2-({4-METHYL-5-[1-(3-OXO-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-4-YL)ETHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C23H25N5O3S

Molecular Weight

451.5 g/mol

IUPAC Name

N-(2,5-dimethylphenyl)-2-[[4-methyl-5-[1-(3-oxo-1,4-benzoxazin-4-yl)ethyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C23H25N5O3S/c1-14-9-10-15(2)17(11-14)24-20(29)13-32-23-26-25-22(27(23)4)16(3)28-18-7-5-6-8-19(18)31-12-21(28)30/h5-11,16H,12-13H2,1-4H3,(H,24,29)

InChI Key

PBTJAWRCWZFOAF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CSC2=NN=C(N2C)C(C)N3C(=O)COC4=CC=CC=C43

Origin of Product

United States

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